![molecular formula C19H34N4O4 B5232916 (4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine, commonly referred to as DMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of DMAP involves its interaction with various biological molecules, including enzymes, proteins, and receptors. DMAP is known to bind to the active site of acetylcholinesterase, inhibiting its activity. DMAP can also interact with other enzymes and proteins, altering their activity and function. Additionally, DMAP can bind to various receptors, modulating their signaling pathways and physiological responses.
Biochemical and Physiological Effects:
DMAP has a wide range of biochemical and physiological effects, including its ability to inhibit acetylcholinesterase, modulate receptor signaling, and alter enzyme activity. DMAP has been shown to enhance neurotransmission, improve cognitive function, and reduce inflammation. Additionally, DMAP has been found to have antioxidant properties, protecting cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMAP is its potent inhibitory activity against acetylcholinesterase, making it a valuable tool for studying enzyme kinetics and developing new drugs for the treatment of Alzheimer's disease. DMAP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMAP has some limitations, including its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on DMAP, including its potential applications in drug discovery, the study of protein structure and function, and the treatment of neurological disorders. Researchers are also exploring the use of DMAP as a tool for investigating the mechanisms of various biological processes, including neurotransmission, inflammation, and oxidative stress. Additionally, new synthesis methods and modifications of DMAP may lead to the development of more potent inhibitors and drugs with fewer side effects.
Métodos De Síntesis
The synthesis of DMAP involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with bis[3-(dimethylamino)propyl]amine in the presence of a base such as triethylamine. The reaction yields DMAP as a yellow oil, which can be purified using column chromatography. The purity of DMAP can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
DMAP has been used in various scientific research applications, including the study of enzyme kinetics, protein structure, and drug discovery. One of the most significant applications of DMAP is in the study of enzyme kinetics. DMAP is known to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DMAP can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. This property of DMAP has been used to study the kinetics of acetylcholinesterase inhibition and to develop new drugs for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O4/c1-20(2)9-7-11-22(12-8-10-21(3)4)15-16-13-18(26-5)19(27-6)14-17(16)23(24)25/h13-14H,7-12,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZYDYLMCNNMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
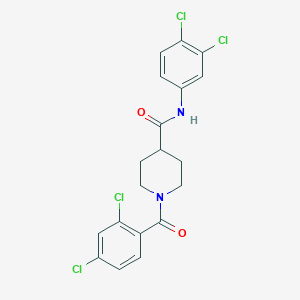
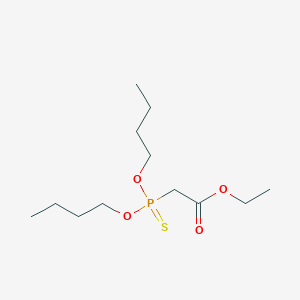
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)
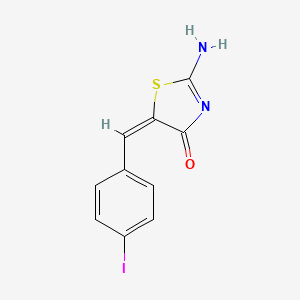
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)

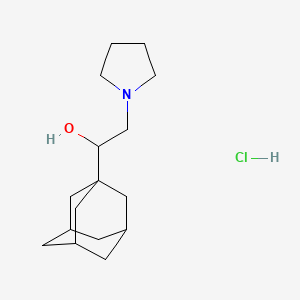
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
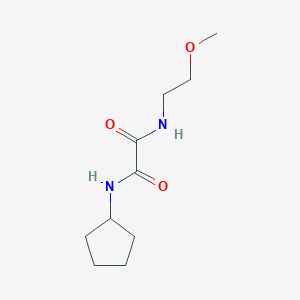
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)